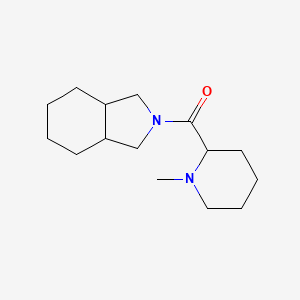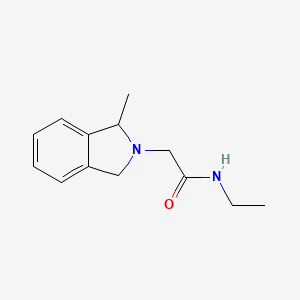![molecular formula C13H13NO2S2 B7630039 2-(Methylsulfonylmethyl)-4,5-dihydrobenzo[e][1,3]benzothiazole](/img/structure/B7630039.png)
2-(Methylsulfonylmethyl)-4,5-dihydrobenzo[e][1,3]benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfonylmethyl)-4,5-dihydrobenzo[e][1,3]benzothiazole, also known as MMDBT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMDBT belongs to the family of benzothiazoles, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
2-(Methylsulfonylmethyl)-4,5-dihydrobenzo[e][1,3]benzothiazole has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to possess anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to possess antimicrobial and anti-inflammatory properties, making it a potential candidate for the treatment of infectious diseases and inflammatory disorders.
In addition to its medicinal applications, this compound has also been studied for its potential use in the field of materials science. This compound has been shown to possess unique optical properties, making it a potential candidate for the development of optoelectronic devices, such as organic light-emitting diodes and solar cells.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfonylmethyl)-4,5-dihydrobenzo[e][1,3]benzothiazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of various enzymes, including protein kinases and topoisomerases, which are involved in DNA replication and repair. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is believed to contribute to its anticancer properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to possess antimicrobial properties, with studies demonstrating its ability to inhibit the growth of various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(Methylsulfonylmethyl)-4,5-dihydrobenzo[e][1,3]benzothiazole is its versatility, as it can be synthesized in large quantities and used for a variety of applications. This compound has also been shown to possess low toxicity, making it a viable option for use in biological experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(Methylsulfonylmethyl)-4,5-dihydrobenzo[e][1,3]benzothiazole. One area of interest is the development of this compound-based materials for use in optoelectronic devices. Another area of interest is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Further research is also needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity issues.
Métodos De Síntesis
The synthesis of 2-(Methylsulfonylmethyl)-4,5-dihydrobenzo[e][1,3]benzothiazole involves the reaction of 2-mercaptobenzothiazole with formaldehyde and dimethyl sulfide. The reaction proceeds through a three-step process, which involves the formation of a thiazolidine intermediate, followed by a ring-opening reaction, and finally, the formation of the target compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Propiedades
IUPAC Name |
2-(methylsulfonylmethyl)-4,5-dihydrobenzo[e][1,3]benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-18(15,16)8-12-14-13-10-5-3-2-4-9(10)6-7-11(13)17-12/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRVOBFBRSQBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC2=C(S1)CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N,1-trimethyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7629980.png)

![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630003.png)

![2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one](/img/structure/B7630011.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7630018.png)

![2-[3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]phenoxy]benzamide](/img/structure/B7630026.png)

![10-Acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7630031.png)
![N-[[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7630045.png)



